Dimethyl hexadecanedioate

Übersicht

Beschreibung

Dimethyl hexadecanedioate, also known as hexadecanedioic acid dimethyl ester, is an organic compound with the chemical formula C18H34O4. It is a colorless to pale yellow liquid that is insoluble in water but can dissolve in organic solvents such as alcohols, ethers, and ketones. This compound is commonly used as a plasticizer in industrial applications to improve the flexibility, ductility, and heat resistance of plastics. It is also used in synthetic paints, resins, coatings, and in the pharmaceutical industry as an ingredient in medicines and skin care products .

Vorbereitungsmethoden

Dimethyl hexadecanedioate is typically synthesized through an esterification reaction, where hexadecanedioic acid reacts with methanol to form the ester. The reaction conditions usually involve the presence of an acid catalyst, such as sulfuric acid, and heating the mixture to facilitate the reaction. The general reaction can be represented as follows:

Hexadecanedioic acid+Methanol→Dimethyl hexadecanedioate+Water

In industrial production, the process is scaled up, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound .

Analyse Chemischer Reaktionen

Dimethyl hexadecanedioate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to hexadecanedioic acid and methanol.

Reduction: It can be reduced to hexadecanediol using reducing agents such as lithium aluminum hydride.

Oxidation: Oxidizing agents like potassium permanganate can oxidize this compound to produce hexadecanedioic acid.

Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C18H34O4

- Molecular Weight : 314.46 g/mol

- CAS Registry Number : 19102-90-0

Dimethyl hexadecanedioate is characterized by its long carbon chain, which imparts unique properties useful in various applications, particularly in polymer synthesis and as a biochemical reagent.

Synthesis of Telechelic Polymers

DMHD serves as a monomer in the synthesis of telechelic polymers. These polymers have functional end groups that allow for further chemical modification or cross-linking. The synthesis typically involves enzyme-catalyzed reactions, which offer advantages such as mild reaction conditions and high specificity.

Case Study: Enzymatic Synthesis

A study demonstrated the use of DMHD in creating telechelic oligomers through enzymatic esterification. The resulting polymers exhibited favorable mechanical properties and thermal stability, making them suitable for applications in coatings and adhesives .

Thermosetting Resins

DMHD can be incorporated into thermosetting resin formulations. These resins are used in applications requiring durable materials that can withstand heat and mechanical stress.

Data Table: Properties of DMHD-based Thermosets

| Property | Value |

|---|---|

| Glass Transition Temp | 70 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 5% |

The incorporation of DMHD enhances the thermal stability and mechanical strength of the resulting thermosets, making them ideal for automotive and aerospace applications.

Metabolomics Research

In metabolomics, DMHD is utilized as a standard reference compound due to its distinct chemical properties. It aids in the analysis of complex biological samples through techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Case Study: NMR Analysis

Research involving human semen metabolomics utilized DMHD as a reference standard to quantify metabolites effectively. The study highlighted the importance of using reliable standards to improve the reproducibility of metabolomic analyses .

Plastic Waste Decomposition

DMHD has been investigated for its potential role in decomposing plastic waste through chemical processes. The conversion of plastics into value-added products using DMHD as a catalyst has been explored, showcasing its versatility beyond traditional applications .

Analytical Chemistry

In analytical chemistry, DMHD is used as a reagent in chromatography and mass spectrometry techniques. Its properties facilitate the separation and identification of various compounds in complex mixtures.

Applications in Analytical Techniques

- Gas Chromatography (GC) : Used to analyze volatile compounds.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Helps identify and quantify metabolites in biological samples.

Wirkmechanismus

The mechanism of action of dimethyl hexadecanedioate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by esterases to release hexadecanedioic acid, which can then participate in fatty acid metabolism. The compound’s effects are mediated through its ability to modify the physical properties of cell membranes and influence lipid signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Dimethyl hexadecanedioate can be compared with other similar compounds such as:

Dimethyl octadecanedioate: Similar in structure but with a longer carbon chain, leading to different physical properties and applications.

Dimethyl tetradecanedioate: Has a shorter carbon chain, resulting in lower melting and boiling points.

Dimethyl dodecanedioate: Even shorter carbon chain, used in different industrial applications due to its distinct properties.

The uniqueness of this compound lies in its optimal chain length, which provides a balance between flexibility and stability, making it suitable for a wide range of applications .

Biologische Aktivität

Dimethyl hexadecanedioate (DMHD) is a diester derived from hexadecanedioic acid, characterized by its two methyl ester groups. It has garnered attention in various fields, including biochemistry and pharmacology, due to its potential biological activities. This article delves into the biological activity of DMHD, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₃₄O₄

- Molecular Weight : 314.46 g/mol

- CAS Number : 19102-90-0

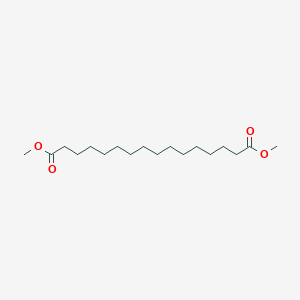

- Structure :

1. Metabolic Effects

Research indicates that DMHD may influence metabolic pathways, particularly those involving lipid metabolism. A study involving a rat model demonstrated that oral intake of hexadecanedioate increased blood pressure (BP), suggesting a potential role in cardiovascular regulation through metabolic pathways associated with lipids .

Table 1: Metabolite Associations with Blood Pressure

| Metabolite | Association with SBP (mmHg) | Association with DBP (mmHg) |

|---|---|---|

| Linoleate | +2.23 | +1.72 |

| Palmitate | +2.10 | +1.65 |

| Dihomolinolenate | +1.95 | +1.50 |

This table summarizes the associations found between specific metabolites and blood pressure measurements, indicating that lipid patterns may play a significant role in BP regulation.

2. Gut Microbiota Interaction

The relationship between DMHD and gut microbiota has been explored in various studies. The modulation of gut microbiota by dietary components can influence systemic metabolic processes, including the metabolism of DMHD itself. A population-based study highlighted that certain microbial communities were significantly associated with plasma metabolites linked to BP regulation, suggesting that DMHD could interact with these pathways .

3. Potential Therapeutic Applications

DMHD's structural properties suggest potential applications in drug formulation and delivery systems. Its biocompatibility and ability to modulate lipid metabolism make it a candidate for developing therapeutic agents targeting metabolic disorders.

Case Study 1: Cardiovascular Effects

In a controlled study involving hypertensive rats, administration of DMHD resulted in notable changes in lipid profiles and blood pressure metrics over a four-week period. The study concluded that DMHD could serve as a modulator of cardiovascular health through its interaction with lipid metabolism pathways .

Case Study 2: Microbiome Modulation

A clinical trial investigated the effects of dietary supplementation with DMHD on gut microbiota composition in adults with metabolic syndrome. Results indicated significant shifts in microbial populations, which correlated with improved metabolic markers, including insulin sensitivity and lipid profiles .

Research Findings

Recent research has focused on the enzymatic pathways involved in the metabolism of DMHD. Enzymes such as acyl-CoA synthetases have been implicated in the conversion of DMHD into bioactive metabolites that may exert various biological effects, including anti-inflammatory properties .

Table 2: Enzymatic Conversion Pathways

| Enzyme | Reaction Type | Product |

|---|---|---|

| Acyl-CoA Synthetase | Activation of fatty acids | Acyl-CoA derivatives |

| Lipase | Hydrolysis | Free fatty acids |

Eigenschaften

IUPAC Name |

dimethyl hexadecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O4/c1-21-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)22-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIZSSSBYFJIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172628 | |

| Record name | Hexadecanedioic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19102-90-0 | |

| Record name | Hexadecanedioic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019102900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanedioic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.